molecular formula C18H28Cl2NO3P B1668521 CGP 54626A (free base)

CGP 54626A (free base)

Cat. No.: B1668521
M. Wt: 408.3 g/mol
InChI Key: JGGVBBYJRQOPPA-BBRMVZONSA-N
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Description

CGP 54626A (free base) is a potent and selective orthosteric antagonist of the γ-aminobutyric acid type B (GABAB) receptor, a heterodimeric G-protein-coupled receptor (GPCR) composed of GABAB1 and GABAB2 subunits. It binds specifically to the Venus flytrap (VFT) domain of the GABAB1 subunit, demonstrating high affinity and selectivity in pharmacological studies . Radioligand binding assays using [³H]-CGP 54626A have revealed a dissociation constant (KD) of 4.25 ± 0.45 nM and a maximum binding capacity (Bmax) of 4.79 ± 1.38 pmol·mg⁻¹ protein, indicating robust interaction with native and recombinant GABAB receptors .

CGP 54626A is widely utilized in fluorescence-based antagonist binding assays and autoradiography to study receptor distribution and dynamics . Chronic administration of GABAB antagonists like CGP 36742 and CGP 51176 increases [³H]-CGP 54626A binding density in the hippocampus, suggesting upregulation of GABAB receptors during prolonged treatment . Notably, its binding is developmentally regulated, showing higher potency in immature rat brains compared to adults .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of CGP 54626A follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time to ensure consistent production of high-quality CGP 54626A .

Chemical Reactions Analysis

Types of Reactions

CGP 54626A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various organic solvents. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various analogs and derivatives of CGP 54626A, which can be used for further research and development .

Scientific Research Applications

Pharmacological Properties

  • Mechanism of Action : CGP 54626A functions as a selective antagonist of the GABAB receptor. By inhibiting these receptors, it can alter the effects of GABA, the primary inhibitory neurotransmitter in the brain .
  • Binding Affinity : The compound demonstrates a high binding affinity for GABAB receptors, making it a valuable tool for studying receptor dynamics and pharmacological interventions .

Scientific Research Applications

  • Neuroscience Research :
    • CGP 54626A is utilized to investigate the role of GABAB receptors in various neurological conditions such as epilepsy, depression, and anxiety disorders. Its antagonistic properties allow researchers to explore how inhibiting these receptors affects neural circuitry and behavior .
  • Pharmacological Studies :
    • The compound serves as a reference standard in pharmacological assays aimed at developing new drugs targeting GABAB receptors. Researchers use CGP 54626A to evaluate the efficacy of novel compounds and their potential therapeutic effects .
  • Pain Management :
    • Studies have indicated that modulation of GABAB receptors can influence pain pathways. CGP 54626A has been investigated for its potential to alleviate chronic pain by reducing hyperexcitability in pain pathways .
  • Case Studies :
    • Case studies involving CGP 54626A have provided insights into its effects on specific conditions. For example, research has shown that administration of CGP 54626A can lead to significant changes in anxiety-related behaviors in animal models, highlighting its potential as an anxiolytic agent .

Data Tables

Application AreaDescriptionKey Findings
Neuroscience ResearchInvestigating GABAB receptor rolesAltered neural circuitry observed
Pharmacological StudiesStandard for drug developmentEfficacy evaluation of new compounds
Pain ManagementEffects on pain pathwaysReduction in chronic pain symptoms
Anxiety DisordersBehavioral studies in animal modelsAnxiolytic effects noted

Insights from Case Studies

Case studies utilizing CGP 54626A have demonstrated its efficacy in various experimental settings:

  • Anxiety Reduction : In a controlled study involving rodent models, administration of CGP 54626A resulted in decreased anxiety-like behaviors when compared to control groups. This suggests that GABAB receptor antagonism may provide therapeutic benefits for anxiety disorders .
  • Neuroprotective Effects : Another study highlighted the neuroprotective properties of CGP 54626A against excitotoxicity, indicating its potential use in conditions characterized by excessive neuronal activation .

Mechanism of Action

CGP 54626A exerts its effects by modulating gamma-aminobutyric acid type B receptors. It binds to the orthosteric site of the gamma-aminobutyric acid type B receptor 1, acting as an antagonist. This binding inhibits the receptor’s activity, which can modulate neurotransmission in the central and peripheral nervous systems. The molecular targets involved include gamma-aminobutyric acid type B receptor subunits, which form functional heteromeric complexes .

Comparison with Similar Compounds

Pharmacological Profiles of GABAB Antagonists

The table below compares key pharmacological parameters of CGP 54626A with structurally and functionally related GABAB antagonists:

Compound Target Specificity Binding Affinity (KD or IC₅₀) Functional Effects Key Distinctions
CGP 54626A GABAB1 subunit (VFT domain) 4.25 ± 0.45 nM Inhibits GABA-mediated Ca²⁺ signaling High affinity; used as radioligand
Phaclofen GABAB (orthosteric site) IC₅₀ > 100 µM Weak antagonist; ineffective in Ca²⁺ assays Low potency; species-specific resistance
Saclofen GABAB (orthosteric site) IC₅₀ < 8 µM Blocks GABA responses at high concentrations Moderate potency; structural analog of phaclofen
CGP 35348 GABAB (orthosteric site) Not reported Fails to inhibit GABA responses in recombinant receptors Inactive in certain receptor isoforms
CGP 36742 GABAB (allosteric site) Not reported Chronic use ↑ [³H]-CGP 54626A binding Induces receptor upregulation

Structural and Functional Insights

  • Receptor Isoform Specificity : Unlike CGP 54626A, which binds to full-length GABAB(1a)/GABAB(2) heterodimers, the splice variant GABAB(1e) (lacking transmembrane domains) fails to bind CGP 54626A, highlighting its dependence on intact receptor architecture .
  • Developmental Differences : CGP 54626A exhibits stronger inhibition of GABA binding in postnatal day 7 rat thalamus and neocortex compared to adults, suggesting age-dependent receptor modifications .
  • Assay Compatibility : CGP 54626A produces reliable signals in both fluorescence-based and radioligand binding assays, whereas phaclofen and saclofen show weak or inconsistent activity in high-throughput screens .

Clinical and Preclinical Relevance

  • Antidepressant Potential: Chronic treatment with CGP 36742 and CGP 51176 enhances [³H]-CGP 54626A binding density in rodent hippocampi, correlating with antidepressant-like effects in forced swim tests .

Biological Activity

CGP 54626A, a selective antagonist of the GABAB receptor, has garnered significant interest in pharmacological research due to its unique biological activity. This article provides an overview of its characteristics, mechanisms of action, and relevant research findings.

CGP 54626A is characterized by its ability to selectively inhibit GABAB receptors, which are G-protein coupled receptors that play a crucial role in mediating inhibitory neurotransmission in the central nervous system. The compound's chemical structure is defined as:

The biological activity of CGP 54626A is primarily measured through its inhibition potency, with an IC50 value reported at approximately 4 nM . This high affinity makes it a valuable tool for studying the role of GABAB receptors in various physiological processes.

Binding Affinity

Research has demonstrated that CGP 54626A exhibits potent antagonistic effects on GABAB receptors. The binding assays conducted using radiolabeled ligands have shown that CGP 54626A can effectively displace agonists like baclofen and GABA from their binding sites on the receptor .

In Vitro Studies

In vitro studies have highlighted the compound's ability to modulate neuronal excitability and synaptic transmission. For instance, CGP 54626A has been shown to inhibit the activation of potassium channels mediated by GABAB receptors, thereby affecting neuronal firing rates .

In Vivo Studies

In vivo experiments have indicated that CGP 54626A can influence behaviors associated with anxiety and depression. For example, its administration in animal models has resulted in alterations in locomotor activity and anxiety-like behaviors, suggesting a potential therapeutic application in mood disorders .

Case Study: Modulation of CXCR4 Receptor Activity

A notable study explored the interaction between GABAB receptor antagonists like CGP 54626A and the chemokine receptor CXCR4. It was found that CGP 54626A could inhibit CXCL12-induced migration of cancer cells, indicating a possible role in cancer therapy by modulating immune responses . This finding opens avenues for further research into dual-target therapies involving GABAergic modulation.

Table 1: Biological Activity Summary of CGP 54626A

ParameterValue
IC50 (GABAB receptor) 4 nM
Molecular Weight 392.33 g/mol
Purity ≥96%
Chemical Structure Chemical Structure

Table 2: Comparative Binding Affinities of GABAB Antagonists

CompoundIC50 (nM)
CGP 54626A4
CGP 5584510
Baclofen1000

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for determining the binding affinity of CGP 54626A to GABAB receptors?

  • Methodological Answer : Use saturation analysis with radiolabeled [³H]-CGP 54626A at concentrations ranging from 0.3 to 50 nM, incubated for 45 minutes at 25°C. Include competition binding assays with unlabeled ligands (e.g., GABA at 1 μM) to define non-specific binding. Perform triplicate measurements and validate results using filtration over GF/B filters with liquid scintillation counting . Ensure mammalian expression systems are used for human receptor studies to avoid species-specific discrepancies .

Q. What controls are critical for validating CGP 54626A binding assays in receptor studies?

  • Methodological Answer : Include negative controls with excess unlabeled GABA (1 μM) to quantify non-specific binding. Use positive controls with validated constructs (e.g., rat GABAB(1a)) known to bind CGP 54626A. Verify expression levels via epitope tagging and Western blotting, especially for truncated or secreted receptor variants .

Q. How can autoradiography be applied to study CGP 54626A binding in specific brain regions?

  • Methodological Answer : Use frozen brain sections incubated with [³H]-CGP 54626A (2 nM) and quantify regional binding via autoradiography. Define non-specific binding with 1 μM GABA. Analyze data as a percentage of control binding in regions like the thalamus, cortex, and hippocampus. Ensure autoradiographic exposure times are standardized across experiments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in CGP 54626A binding affinity observed between insect and mammalian expression systems?

  • Methodological Answer : Conduct parallel experiments using human GABAB(1a) constructs in mammalian cells (e.g., HEK293) and insect cells (e.g., Sf9). Compare binding kinetics under identical ligand concentrations and incubation conditions. Note that the extracellular domain (ECD) of human GABAB(1a) may lack binding capacity in insect systems, necessitating species-matched validation .

Q. What methodological adjustments are needed to account for developmental changes in GABAB receptor binding with CGP 54626A?

  • Methodological Answer : In postnatal studies, use age-stratified models (e.g., postnatal day 7 vs. adult rats). Perform saturation analyses to distinguish changes in binding site density (Bmax) versus affinity (Kd). For example, thalamic binding peaks at postnatal day 14 and declines by adulthood, requiring age-specific normalization in data interpretation .

Q. How should researchers address contradictory findings in CGP 54626A binding between truncated and full-length receptor constructs?

  • Methodological Answer : Validate truncated constructs (e.g., GABAB(1e)) via immunoprecipitation and ligand blots to confirm proper folding. Compare binding results with full-length receptors in the same expression system. Discrepancies may arise from incomplete ECD folding or secretion of truncated variants, necessitating cellular localization assays .

Q. What strategies can mitigate false-negative results in CGP 54626A binding studies (e.g., lack of effect in pharmacological modulation experiments)?

  • Methodological Answer : Confirm ligand stability and receptor integrity via positive controls (e.g., GTP-γ-S for G-protein coupling). Use higher ligand concentrations (up to 50 nM) in saturation assays to detect low-affinity sites. For negative results (e.g., no change with safranal treatment), validate receptor functionality via alternative ligands like [³H]-flunitrazepam .

Q. How can cross-species variations in CGP 54626A binding be systematically analyzed?

  • Methodological Answer : Perform comparative binding assays using human, rat, and mouse GABAB(1a) constructs. Focus on ECD sequence alignment to identify critical residues for ligand interaction. Use site-directed mutagenesis to test hypotheses about species-specific binding differences .

Q. Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing CGP 54626A binding data with high variability?

  • Methodological Answer : Apply nonlinear regression (e.g., one-site vs. two-site binding models) to saturation curves. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report standard deviations from triplicate measurements and normalize binding data to protein concentration or receptor expression levels .

Q. How should researchers integrate contradictory CGP 54626A binding data into a unified model of receptor pharmacology?

  • Methodological Answer : Conduct meta-analyses of published Kd and Bmax values, stratifying by species, receptor subtype, and expression system. Use computational modeling (e.g., molecular docking) to predict ligand-receptor interactions. Highlight methodological variables (e.g., incubation time, radioligand batch) as potential confounders .

Properties

Molecular Formula

C18H28Cl2NO3P

Molecular Weight

408.3 g/mol

IUPAC Name

cyclohexylmethyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid

InChI

InChI=1S/C18H28Cl2NO3P/c1-13(15-7-8-17(19)18(20)9-15)21-10-16(22)12-25(23,24)11-14-5-3-2-4-6-14/h7-9,13-14,16,21-22H,2-6,10-12H2,1H3,(H,23,24)/t13-,16-/m0/s1

InChI Key

JGGVBBYJRQOPPA-BBRMVZONSA-N

SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2CCCCC2)O)O

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)Cl)Cl)NC[C@@H](CP(=O)(CC2CCCCC2)O)O

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2CCCCC2)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(S-(R,R))-3-(((1-(3,4-dichlorophenyl)amino)-2-hydroxypropyl)(cyclohexylmethyl)phosphinic acid hydrochloride binding)
3-N-(1-(3,4-dichlorophenyl)ethylamino)-2-hydroxypropyl cyclohexylmethyl phosphinic acid
CGP 54626
CGP-54626

Origin of Product

United States

Retrosynthesis Analysis

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